
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a phenyl group, a pentynyl group, and a triisopropylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane typically involves the reaction of a phenylacetylene derivative with a triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation under reduced pressure to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of different organosilicon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various organosilicon derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane: Similar in structure but contains fluorine atoms, which can alter its reactivity and applications.
3-methyl-1-phenylpent-1-yn-3-ol: Contains a hydroxyl group instead of the silyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is unique due to its combination of a phenyl group, a pentynyl group, and a triisopropylsilane moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various applications.
Properties
Molecular Formula |
C20H32OSi |
|---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
3-phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H32OSi/c1-9-20(10-2,19-14-12-11-13-15-19)21-22(16(3)4,17(5)6)18(7)8/h1,11-18H,10H2,2-8H3 |
InChI Key |
PHRSMIJYTVADPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)(C1=CC=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



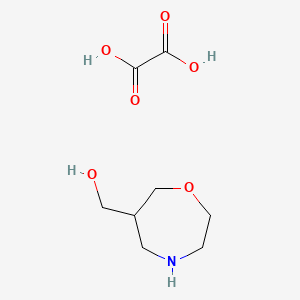
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
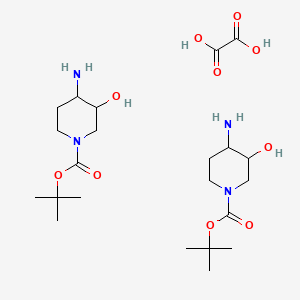
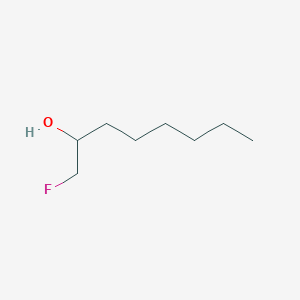
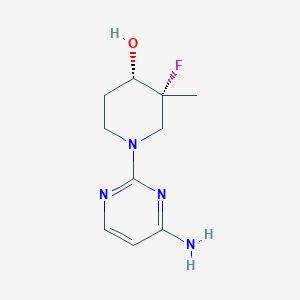

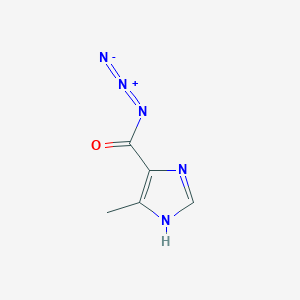
![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)

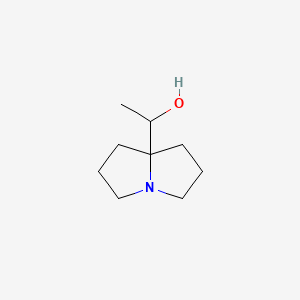

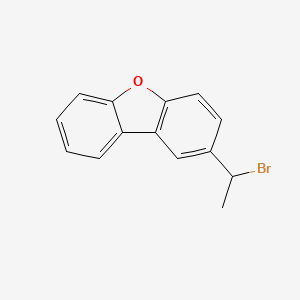
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
